molecular formula C19H17ClO3 B11658856 7-Butoxy-6-chloro-4-phenyl-chromen-2-one

7-Butoxy-6-chloro-4-phenyl-chromen-2-one

Cat. No.: B11658856
M. Wt: 328.8 g/mol
InChI Key: IHYCOAFTRDMMKD-UHFFFAOYSA-N
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Description

7-Butoxy-6-chloro-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butoxy-6-chloro-4-phenyl-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-phenyl-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-6-chloro-4-phenyl-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Butoxy-6-chloro-4-phenyl-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Butoxy-6-chloro-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butoxy-6-chloro-4-phenyl-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, while the chloro and phenyl groups contribute to its reactivity and potential biological activities .

Properties

Molecular Formula

C19H17ClO3

Molecular Weight

328.8 g/mol

IUPAC Name

7-butoxy-6-chloro-4-phenylchromen-2-one

InChI

InChI=1S/C19H17ClO3/c1-2-3-9-22-18-12-17-15(10-16(18)20)14(11-19(21)23-17)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3

InChI Key

IHYCOAFTRDMMKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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